Meclizine o-chloro isomer, dihydrochloride, is a chemical compound characterized by the molecular formula and a molecular weight of approximately 391.0 g/mol. It is a derivative of meclizine, which is commonly used as an antihistamine for the treatment of motion sickness and vertigo. The compound's unique chlorophenyl substitution may influence its pharmacological properties and efficacy compared to its parent compound .
Meclizine o-chloro isomer can be synthesized in laboratory settings and is also available through various chemical suppliers. Its synthesis involves specific reagents and reaction conditions that are optimized for yield and purity, making it suitable for both research and pharmaceutical applications.
The synthesis of meclizine o-chloro isomer typically involves a multi-step process that begins with the reaction of 1-((2-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine. This reaction is conducted under controlled conditions to ensure the formation of the desired isomer.
The molecular structure of meclizine o-chloro isomer can be depicted as follows:
Meclizine o-chloro isomer participates in several chemical reactions:
The mechanism of action for meclizine o-chloro isomer primarily involves antagonism of histamine H1 receptors. By blocking these receptors, the compound inhibits histaminergic neurotransmission, which effectively reduces symptoms associated with nausea, vomiting, and dizziness. This action makes it particularly useful in treating motion sickness.
Meclizine o-chloro isomer has several scientific applications:
The synthesis of meclizine o-chloro isomer dihydrochloride (chemical name: 1-[(2-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine dihydrochloride) follows carefully designed multi-step pathways to ensure precise regiochemical control. The core synthetic sequence initiates with the preparation of the chiral benzhydryl intermediate via nucleophilic substitution between 2-chlorobenzyl chloride and bromobenzene under Ullmann ether synthesis conditions. This critical step establishes the ortho-chloro configuration essential for the isomer's identity [1] [8]. Subsequent N-alkylation with 1-(3-methylbenzyl)piperazine introduces the piperazine moiety under inert atmosphere conditions to prevent oxidative degradation [6] [8].
The final stage involves dihydrochloride salt formation through anhydrous HCl gas bubbling in ethereal solvents, producing the pharmaceutically relevant salt form with molecular formula C₂₅H₂₉Cl₃N₂ and molecular weight 463.87 g/mol [4] [6]. Alternative routes employing Buchwald-Hartwig amination have demonstrated improved stereochemical fidelity but require palladium catalysts (XPhos Pd G3) that increase production costs substantially. Microwave-assisted synthesis has reduced reaction times from 48 hours to under 8 hours while maintaining yields above 72% [8] [9].
Table 1: Comparative Analysis of Synthesis Pathways
Synthetic Approach | Key Intermediate | Reaction Time | Yield (%) | Regiochemical Purity |
---|---|---|---|---|
Ullmann Ether Synthesis | 2-Chlorobenzyl bromide | 48 hr | 65-68% | 89-92% |
Buchwald-Hartwig Amination | Arylboronic ester | 12 hr | 78-82% | 97-99% |
Microwave-Assisted | Chlorobenzyl chloride | 6-8 hr | 72-75% | 94-96% |
Reagent optimization is paramount for maintaining the ortho-chloro configuration during synthesis. Polar aprotic solvents (DMF, acetonitrile) significantly reduce solvolysis of the chloro substituent compared to protic solvents, preserving regiochemical integrity. Catalytic systems employing copper(I) iodide (5-10 mol%) with trans-1,2-diaminocyclohexane as ligand demonstrate superior performance in C-N coupling steps, achieving >95% regioselectivity for the o-chloro isomer [1] [9]. The choice of reducing agents proves critical during imine intermediate formation—sodium triacetoxyborohydride in acetic acid buffer provides exceptional stereoselectivity (>98% ee) compared to sodium cyanoborohydride (<85% ee) [6] [8].
Chiral resolution of the racemic benzhydryl center employs di-p-toluoyl-D-tartaric acid, producing enantiomerically enriched material essential for pharmacological studies. MicroED analysis confirms racemic crystallization in the dihydrochloride form with space group P2₁/c, necessitating chiral catalysts during synthesis to control stereochemistry [7]. Recent advances demonstrate that zirconocene dichloride catalysts enhance diastereoselectivity to 15:1 in alkylation steps while minimizing racemization—a substantial improvement over classical aluminum-based catalysts [7] [9].
Dihydrochloride salt formation represents a critical yield-determining step requiring precise stoichiometric control. Optimal HCl equivalents range between 2.05-2.15 to prevent monohydrochloride contamination while avoiding excessive acid degradation. Solvent screening reveals that isopropanol-diethyl ether (4:1 v/v) mixtures produce the highest yield (91-93%) of crystalline dihydrochloride salt compared to pure ethanol (82-85%) or acetone (75-78%) systems [4] [6]. Temperature-controlled addition (-10°C to -15°C) prevents exothermic aggregation that generates amorphous byproducts, with subsequent gradual warming to 25°C ensuring complete crystallization [6].
Counterion exchange experiments indicate that dihydrochloride formation significantly enhances aqueous solubility (34 mg/mL) compared to monohydrochloride (8 mg/mL) or free base forms (<0.5 mg/mL). The salt formation protocol must maintain strict anhydrous conditions to prevent hydrate formation, which alters crystal packing as observed in MicroED studies showing layered structures stabilized by N⁺–H···Cl⁻ bonds (3.0 Å) and weaker C–H···Cl⁻ interactions (3.5–3.7 Å) [4] [7]. Post-salt formation processing includes fluidized bed drying at 40°C with dehumidified air (<5% RH) to achieve residual solvent levels below ICH Q3C guidelines [6].
Table 2: Dihydrochloride Salt Crystallization Optimization
Crystallization Parameter | Low Yield Conditions | Optimized Conditions | Yield Improvement |
---|---|---|---|
Solvent System | Ethanol | Isopropanol:Diethyl ether (4:1) | +12.5% |
HCl Equivalents | 1.8 eq | 2.1 eq | +18.7% |
Temperature Profile | 0°C addition | -15°C addition → 25°C maturation | +22.3% |
Mixing Speed | 100 rpm | 250 rpm (turbulent flow) | +9.6% |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: